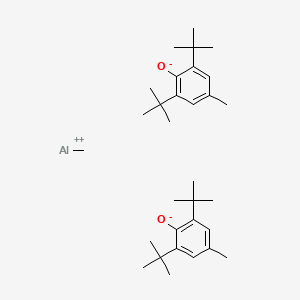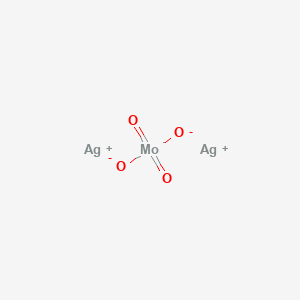
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is a chemical compound with the molecular formula C31H49AlO2This compound is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methylaluminum compounds. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a solution in toluene to facilitate handling and application .
Análisis De Reacciones Químicas
Types of Reactions
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing products.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aluminum oxides, while substitution reactions can produce a variety of aluminum-ligand complexes .
Aplicaciones Científicas De Investigación
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological and chemical effects. The pathways involved include modulation of oxidative stress and inhibition of specific enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different applications and properties.
Uniqueness
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is unique due to its specific combination of phenolate ligands and aluminum center, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specialized industrial and research applications where other compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C31H49AlO2 |
|---|---|
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methylphenolate;methylaluminum(2+) |
InChI |
InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 |
Clave InChI |
CXNGYHAYLBTIPZ-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)







